![molecular formula C20H21ClN2O3 B304396 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
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Overview
Description
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CHEEAP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. CHEEAP is a pyrrolidinedione derivative and belongs to the class of compounds known as alpha-amino acid derivatives.
Mechanism of Action
The exact mechanism of action of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is not yet fully understood. However, it has been reported to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are believed to play a role in the development of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its potential applications in the treatment of neurodegenerative diseases. However, one limitation of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, which may increase its yield and solubility. Additionally, further studies are needed to investigate the toxicity and safety of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione.
Synthesis Methods
The synthesis of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-(2-chlorophenyl)ethylamine with 4-ethoxybenzoyl chloride in the presence of sodium hydride. This reaction leads to the formation of the intermediate, which is then reacted with barbituric acid in the presence of acetic anhydride to yield 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The overall yield of this synthesis method is approximately 55%.
Scientific Research Applications
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has gained interest in the scientific community due to its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
Product Name |
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
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Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[2-(2-chlorophenyl)ethylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-16-9-7-15(8-10-16)23-19(24)13-18(20(23)25)22-12-11-14-5-3-4-6-17(14)21/h3-10,18,22H,2,11-13H2,1H3 |
InChI Key |
RVRWRDQGUHDENX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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